

Crystallographic Comparison of Chloro-Substituted Pyrazine and Pyridine Derivatives

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Compound of Interest

Compound Name: 2-Chloro-5-hydrazinylpyrazine

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Crystallographic Structures of **2-Chloro-5-hydrazinylpyrazine** Analogs

This guide provides a comparative analysis of the X-ray crystallography data for compounds structurally related to **2-Chloro-5-hydrazinylpyrazine**. While crystallographic data for derivatives of **2-Chloro-5-hydrazinylpyrazine** itself are not readily available in the public domain, this guide presents data from two close analogs: 1-(3-Chloropyridin-2-yl)hydrazine and 2-Chloro-5-(chloromethyl)pyridine. Understanding the crystal structures of these analogs provides valuable insights into the potential solid-state behavior, intermolecular interactions, and crystal packing of the target pyrazine derivatives, which are of growing interest in medicinal chemistry.

Hydrazone derivatives are recognized for a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] The pyrazine ring system, in particular, is a key scaffold in numerous bioactive compounds.[2] This guide summarizes the key crystallographic parameters of the pyridine analogs to aid researchers in computational modeling, polymorph screening, and the rational design of novel **2-Chloro-5-hydrazinylpyrazine**-based compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters obtained from single-crystal X-ray diffraction studies of the two pyridine analogs. These compounds share the chloro-substituted heterocyclic core, providing a basis for structural comparison.

Parameter	1-(3-Chloropyridin-2-yl)hydrazine[3][4]	2-Chloro-5-(chloromethyl)pyridine[5]
Chemical Formula	C ₅ H ₆ ClN ₃	C ₆ H ₅ Cl ₂ N
Molecular Weight	143.58 g/mol	162.01 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
Unit Cell Dimensions		
a (Å)	11.637(2)	4.0770(8)
b (Å)	3.9060(8)	10.322(2)
c (Å)	13.946(3)	16.891(3)
β (°)	103.46(3)	95.95(3)
Volume (Å ³)	616.5(2)	707.0(2)
Z (Molecules/Unit Cell)	4	4
Temperature (K)	293	293
Key Intermolecular Interactions	N—H...N hydrogen bonds, forming a three-dimensional network.[3][4]	C—H...N hydrogen bonds, forming dimers.[5]
Intramolecular Features	Intramolecular N—H...Cl hydrogen bond forming a planar five-membered ring.[3][4]	The molecule is almost planar.[5]

Experimental Protocols

The methodologies described in the cited literature for the synthesis and crystallization of the analyzed compounds are summarized below. These protocols can serve as a starting point for the development of synthetic and crystallization procedures for **2-Chloro-5-hydrazinylpyrazine** derivatives.

Synthesis of 1-(3-Chloropyridin-2-yl)hydrazine

The synthesis of 1-(3-Chloropyridin-2-yl)hydrazine was achieved by reacting 2,3-dichloropyridine with hydrazine hydrate.[3][4]

- **Reaction Setup:** A solution of 2,3-dichloropyridine (10 mmol) in ethanol is brought to reflux.
- **Addition of Reagent:** Hydrazine hydrate (10 mmol) is added dropwise to the refluxing solution.
- **Reaction and Crystallization:** The reaction mixture is presumably cooled to induce crystallization of the product.
- **Isolation:** The resulting crystals are isolated for subsequent analysis.

Synthesis and Crystallization of 2-Chloro-5-(chloromethyl)pyridine

The synthesis of 2-Chloro-5-(chloromethyl)pyridine has been reported in the literature, and crystals suitable for X-ray diffraction were obtained through slow evaporation.[5]

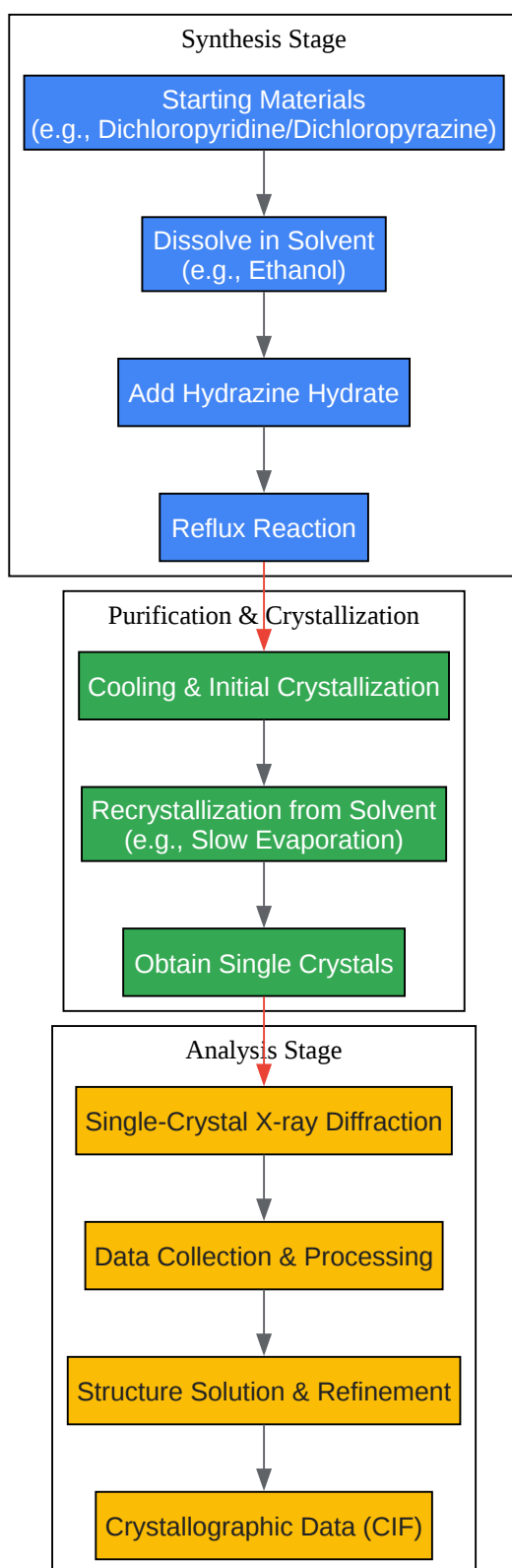
- **Synthesis:** The compound was prepared according to a previously reported literary method.
- **Crystallization:** Crystals were grown by dissolving the synthesized compound (0.2 g, 1.2 mmol) in ethanol (25 ml).
- **Crystal Growth:** The solvent was allowed to evaporate slowly at room temperature over approximately 5 days to yield crystals suitable for X-ray analysis.[5]

Single-Crystal X-ray Diffraction Data Collection

For both compounds, single-crystal X-ray diffraction data was collected using a diffractometer with Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 293 K.[3][4][5] The structures were solved and refined using software such as SHELXS97 and SHELXL97.[3]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and crystallographic analysis of chloro-substituted heterocyclic hydrazone derivatives, based on the methodologies described.



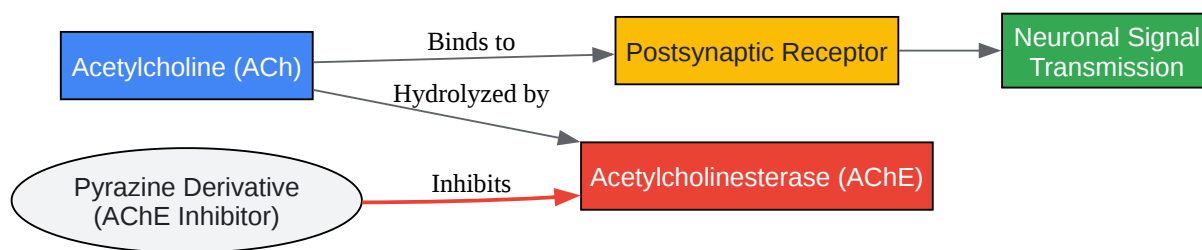
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Caption: General workflow for synthesis and crystallographic analysis.

Signaling Pathways and Biological Context

While the crystallographic data presented here is for structural analogs, it is important to note the biological relevance of the broader class of pyrazine derivatives. For instance, novel 2-chloro-3-hydrazinopyrazine derivatives have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors.[2] AChE inhibition is a key therapeutic strategy for managing Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine.[2]

The diagram below illustrates the simplified signaling pathway related to the therapeutic action of AChE inhibitors.



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Caption: Action of AChE inhibitors on cholinergic signaling.

This guide serves as a foundational resource for researchers working with **2-Chloro-5-hydrazinylpyrazine** derivatives. The comparative crystallographic data from analogous structures, coupled with generalized experimental protocols, provides a strong basis for future research and development in this promising area of medicinal chemistry.

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